2-[5-(4-benzylpiperazine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine
Description
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O2/c25-18(17-21-16(22-26-17)15-12-19-6-7-20-15)24-10-8-23(9-11-24)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJUHLHXXLWEKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=NC(=NO3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-benzylpiperazine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine typically involves multiple steps, starting with the preparation of the piperazine and pyrazine intermediates. One common method involves the reductive amination of 4-benzylpiperazine with a suitable aldehyde, followed by cyclization with a pyrazine derivative to form the oxadiazole ring. The reaction conditions often include the use of sodium cyanoborohydride in methanol as a reducing agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-benzylpiperazine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Histone Deacetylase Inhibition
One of the primary applications of this compound is its role as a selective inhibitor of histone deacetylase (HDAC) enzymes. HDACs are critical in regulating gene expression and are implicated in various diseases, including cancer and neurodegenerative disorders. The oxadiazole derivative has shown promising results in preclinical studies for its ability to inhibit HDAC6 selectively, making it a candidate for developing anti-cancer therapies and treatments for neurodegenerative diseases like Alzheimer's and Huntington's disease .
Neuroprotective Effects
Research indicates that derivatives of piperazine compounds can exhibit neuroprotective effects by inhibiting acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases. The incorporation of the benzylpiperazine moiety may enhance binding affinity to AChE, suggesting potential applications in treating Alzheimer's disease by preventing amyloid peptide aggregation .
Anticancer Activity
The compound has been explored for its anticancer properties due to its ability to modulate epigenetic factors through HDAC inhibition. Several studies have documented its efficacy against various cancer cell lines, indicating that it could serve as a lead compound for developing novel anticancer agents .
Case Studies
Mechanism of Action
The mechanism of action of 2-[5-(4-benzylpiperazine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound binds to the colchicine binding site of tubulin, disrupting microtubule dynamics and inhibiting cell division.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their properties, and research findings:
Key Comparative Insights:
Piperazine vs. Piperidine Substituents: The target compound’s 4-benzylpiperazine group enhances lipophilicity and CNS penetration compared to piperidin-4-yl (). Piperazine’s tertiary amines also improve solubility in acidic environments .
the target’s benzyl group . Chlorophenoxy-methyl derivatives () exhibit higher molecular weight and sulfonamide functionality, favoring protease over kinase targets .
Pharmacological Potential: The target’s benzylpiperazine moiety aligns with known dopaminergic ligands (e.g., aripiprazole analogs), suggesting utility in neuropsychiatric disorders . Trifluoromethylphenyl-piperazine derivatives () show higher 5-HT receptor selectivity but lower metabolic stability due to fluorine groups .
Biological Activity
The compound 2-[5-(4-benzylpiperazine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure comprising a pyrazine core substituted with an oxadiazole moiety and a benzylpiperazine group. Its molecular formula is with a molecular weight of approximately 313.36 g/mol. The presence of the oxadiazole ring is significant as it is known for various biological activities, including antimicrobial and anticancer properties.
Anticancer Activity
Recent studies have indicated that compounds containing oxadiazole derivatives exhibit notable anticancer properties. For instance, the oxadiazole scaffold has been linked to the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer progression. In a comparative study, derivatives similar to this compound demonstrated IC50 values ranging from 34 to 100 µM against various cancer cell lines, indicating moderate to high cytotoxicity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MDA-MB 231 | 39.78 |
| Similar Oxadiazole Derivative | U-87 MG | 38.29 |
Neuroprotective Effects
The neurotoxic effects of benzylpiperazine derivatives have been studied extensively. A related compound was shown to induce apoptosis in human cancer cell lines through mitochondrial pathways . This suggests that the benzylpiperazine moiety may confer neuroprotective effects under certain conditions, potentially making it useful in neurodegenerative disease models.
The proposed mechanisms through which this compound exerts its biological effects include:
- Histone Deacetylase Inhibition : By inhibiting HDACs, the compound may alter gene expression patterns associated with cancer cell survival and proliferation.
- Apoptosis Induction : The activation of pro-apoptotic pathways has been observed in related compounds, leading to increased cell death in malignant cells.
- Antimicrobial Activity : Preliminary data suggest that oxadiazole derivatives can exhibit antimicrobial properties against certain pathogens.
Study on Anticancer Efficacy
A study published in MDPI highlighted the efficacy of oxadiazole derivatives in inhibiting tumor growth in breast and brain cancer models. The compound was tested alongside standard chemotherapeutics and showed comparable or superior efficacy in reducing cell viability .
Neurotoxicity Assessment
Another investigation into the neurotoxic effects of N-benzylpiperazine revealed significant cytotoxicity at varying concentrations. The study utilized human cancer cell lines to assess the compound's impact on cellular health and mitochondrial function . This research underscores the importance of evaluating both therapeutic and toxicological profiles when considering such compounds for clinical use.
Q & A
Q. What are the established synthetic routes for 2-[5-(4-benzylpiperazine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine, and how can yield and purity be optimized?
The synthesis typically involves multi-step reactions:
- Oxadiazole ring formation : Cyclization of hydrazides with carbonyl derivatives under reflux conditions using solvents like DMF or dichloromethane .
- Piperazine coupling : Nucleophilic substitution or amide bond formation between the oxadiazole intermediate and 4-benzylpiperazine, often catalyzed by coupling agents like EDCI or HOBt .
- Purification : High-performance liquid chromatography (HPLC) or column chromatography is critical for isolating the final compound with >95% purity . Optimization strategies include microwave-assisted synthesis to reduce reaction time and improve yield .
Q. Which analytical techniques are most reliable for characterizing the structure and purity of this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and connectivity .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identifies functional groups like carbonyl (C=O) and oxadiazole rings .
- X-ray crystallography : Resolves stereochemistry and crystal packing, though this requires high-quality single crystals .
Q. What are the critical physicochemical properties (e.g., solubility, stability) relevant to in vitro assays?
- Solubility : The compound is sparingly soluble in aqueous buffers but dissolves in DMSO or ethanol (≥10 mM). Solubility can be enhanced via salt formation or co-solvents .
- Stability : Stable at −20°C in inert atmospheres but prone to hydrolysis under acidic/basic conditions. Accelerated stability studies (40°C/75% RH) are recommended for long-term storage .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the compound’s mechanism of action against biological targets?
- Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity for receptors like dopamine D3 or kinase domains .
- Enzyme inhibition studies : Kinetic assays (e.g., fluorogenic substrates) assess IC50 values under varied pH and temperature conditions .
- Cellular models : Use CRISPR-engineered cell lines to validate target specificity and off-target effects .
Q. What strategies resolve contradictions in reported biological activity data across studies?
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., ATP concentrations in kinase assays) and use positive controls (e.g., staurosporine) .
- Compound degradation : Validate stability in assay buffers via LC-MS monitoring .
- Structural analogs : Compare activity of derivatives (e.g., 4-methoxypiperidine vs. 4-benzylpiperazine) to identify critical pharmacophores .
Q. How can structure-activity relationship (SAR) studies be structured to improve potency and selectivity?
- Substituent modification : Replace the benzyl group in the piperazine moiety with fluorophenyl or cyclopropyl to assess steric/electronic effects .
- Bioisosteric replacement : Substitute the oxadiazole ring with 1,2,4-triazole or thiadiazole to evaluate metabolic stability .
- Proteomics profiling : Use affinity pull-down assays to identify off-target interactions and refine selectivity .
Q. What computational approaches are suitable for predicting pharmacokinetic properties or binding modes?
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO) to predict reactivity and redox stability .
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets like kinases or GPCRs .
- ADMET prediction : Tools like SwissADME estimate bioavailability, CYP450 interactions, and blood-brain barrier penetration .
Q. How should toxicity and safety profiles be evaluated in preclinical research?
- In vitro toxicity : MTT assays in hepatocyte (e.g., HepG2) and cardiac (e.g., H9c2) cell lines assess cytotoxicity .
- Genotoxicity : Ames test or comet assay to detect DNA damage .
- Metabolite profiling : LC-MS/MS identifies reactive metabolites that may cause idiosyncratic toxicity .
Methodological Considerations
- Data validation : Triangulate results across orthogonal methods (e.g., SPR + ITC for binding affinity) .
- Negative controls : Include analogs with inert substituents (e.g., methyl groups) to confirm activity is structure-dependent .
- Reproducibility : Document solvent lot numbers, humidity, and temperature during synthesis and assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
